4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
CAS No.: 184163-26-6
Cat. No.: VC20906728
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184163-26-6 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14) |
| Standard InChI Key | XULBTYRZTZYIRG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C=CC(=C2C1)C(=O)O)N |
| Canonical SMILES | C1CCC2=C(C=CC(=C2C1)C(=O)O)N |
Introduction
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. It is characterized by its molecular formula CHNO and CAS number 184163-26-6 . This compound serves as a valuable scaffold for the development of various biologically active molecules due to its unique structural features.
Synthesis and Applications
This compound is used as an intermediate in synthesizing more complex molecules with potential biological activities such as antibacterial or anticancer properties. Its versatility stems from the presence of both an amino group (which can undergo various substitutions or modifications) and a carboxylic acid group (which allows for esterification or amidation reactions).
Biological Activity
While direct biological activity data for 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid itself might be limited or not publicly available due to its role primarily as an intermediate rather than an end-product drug candidate:
Potential Applications
Derivatives synthesized using this scaffold could exhibit promising pharmacological activities based on their structural modifications:
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Antibacterial Activity: Similar compounds have shown moderate antibacterial effects against Gram-positive bacteria.
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Anticancer Activity: The quinoline derivatives synthesized using related scaffolds have demonstrated strong anticancer activity against certain cell lines.
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